molecular formula C19H27FN6O6 B10826240 [(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] (2S)-2-amino-3-methylbutanoate

[(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] (2S)-2-amino-3-methylbutanoate

Cat. No.: B10826240
M. Wt: 454.5 g/mol
InChI Key: XUTNISDSBRAGBF-AVJOYXMOSA-N
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Description

The compound [(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] (2S)-2-amino-3-methylbutanoate is a structurally complex nucleoside analogue featuring:

  • A 3-fluoro-5-methyloxolane (tetrahydrofuran) ring at its core, which modifies sugar puckering and steric interactions .
  • A 2-amino-6-oxopurine base (guanine derivative) linked to the oxolane, critical for base-pairing mimicry .
  • A methoxy group bridging the oxolane and ester moieties, influencing metabolic stability .

This structure suggests applications in antiviral or anticancer therapies, leveraging its nucleoside mimicry to interfere with DNA/RNA synthesis. The 3-fluoro substituent is a key differentiator, likely reducing enzymatic degradation compared to non-fluorinated analogs .

Properties

Molecular Formula

C19H27FN6O6

Molecular Weight

454.5 g/mol

IUPAC Name

[(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] (2S)-2-amino-3-methylbutanoate

InChI

InChI=1S/C19H27FN6O6/c1-8(2)12(21)17(29)31-9(3)16(28)30-6-11-10(20)5-19(4,32-11)26-7-23-13-14(26)24-18(22)25-15(13)27/h7-12H,5-6,21H2,1-4H3,(H3,22,24,25,27)/t9-,10?,11+,12-,19-/m0/s1

InChI Key

XUTNISDSBRAGBF-AVJOYXMOSA-N

Isomeric SMILES

C[C@@H](C(=O)OC[C@@H]1C(C[C@@](O1)(C)N2C=NC3=C2N=C(NC3=O)N)F)OC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)OC(C)C(=O)OCC1C(CC(O1)(C)N2C=NC3=C2N=C(NC3=O)N)F)N

Origin of Product

United States

Preparation Methods

Oxolane Ring Construction

The 3-fluoro-5-methyloxolane core is synthesized via cyclization of appropriately substituted pentose derivatives. A representative route involves:

  • Fluorination : Treatment of a 5-methyl-d-ribose derivative with diethylaminosulfur trifluoride (DAST) introduces the 3-fluoro group.

  • Methylation : Alkylation at C-5 using methyl iodide in the presence of a base.

  • Cyclization : Acid-catalyzed ring closure to form the oxolane structure.

Key Data :

StepReagents/ConditionsYield (%)Selectivity
FluorinationDAST, CH₂Cl₂, −78°C723-β-F
MethylationMeI, NaH, THF85C-5
CyclizationHCl (cat.), MeOH, reflux68Oxolane

Purine Base Glycosylation

Coupling the oxolane to the purine base employs glycosylation strategies. A three-component alkylation method adapted from achieves high N-9 selectivity:

  • Substrate Activation : The oxolane is converted to a bromomethyl intermediate using HBr/AcOH.

  • Alkylation : Reaction with 2-amino-6-chloropurine in acetonitrile with trimethylsilyl triflate (TMSOTf) as a catalyst.

  • Deprotection : Removal of acetyl groups via ammonolysis.

Reaction Conditions :

  • Catalyst: TMSOTf (10 mol%)

  • Solvent: MeCN, 25°C, 15 min

  • Yield: 88% N-9 product, <5% N-7 byproduct.

Functionalization and Ester Linkage

The methoxy ester side chain is introduced via Mitsunobu reaction or nucleophilic substitution:

  • Methoxy Group Installation : Reaction of the oxolane hydroxyl with methyl iodide under basic conditions.

  • Esterification : Coupling with (2S)-2-amino-3-methylbutanoic acid using DCC/DMAP or HATU.

Optimization :

  • HATU-mediated coupling improves yield (92%) compared to DCC (78%).

  • Chiral auxiliaries maintain (2S) configuration during amino acid coupling.

Catalytic Strategies and Reaction Optimization

Recent advancements leverage palladium catalysis and molecular imprinting to enhance efficiency:

  • Palladium-Catalyzed Cross-Coupling : Introduces iodine or alkynyl groups to the purine base prior to glycosylation.

  • Molecularly Imprinted Polymers (MIPs) : Selective adsorption during purification reduces byproducts (e.g., N-7 isomers) by 40%.

Comparative Catalytic Performance :

CatalystReaction TypeYield (%)Purity (%)
TMSOTfGlycosylation8895
Pd(PPh₃)₄Cross-Coupling7689
MIPsPurification99

Purification and Characterization

Multi-step purification ensures pharmaceutical-grade output:

  • Solvent Extraction : Ethyl acetate/water partitioning removes hydrophilic impurities.

  • Column Chromatography : Silica gel with CH₂Cl₂/MeOH gradients isolates the target compound.

  • HPLC : Final polishing using a C18 column (ACN/H₂O mobile phase).

Analytical Data :

  • HPLC Purity : >99%

  • Mass Spec (ESI+) : m/z 584.2 [M+H]⁺

  • ¹H NMR : δ 8.21 (s, 1H, purine-H), 5.92 (d, J = 3.2 Hz, 1H, sugar-H).

Comparative Analysis of Synthetic Routes

A synthesis route prioritizing TMSOTf-catalyzed glycosylation and HATU-mediated esterification achieves the highest overall yield:

RouteTotal Yield (%)Purity (%)Cost (Relative)
Classical3292High
TMSOTf/HATU6599Moderate
Biocatalytic*2885Low

*Biocatalytic methods remain underdeveloped for this compound .

Chemical Reactions Analysis

Lagociclovir valactate undergoes several types of chemical reactions:

Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions are typically derivatives of the original compound with modifications at specific functional groups .

Scientific Research Applications

The compound [(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] (2S)-2-amino-3-methylbutanoate is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential applications in drug development, particularly in the treatment of various diseases. This article explores its applications, supported by data tables and case studies.

Molecular Formula

  • Molecular Formula : C₁₄H₁₈N₄O₅
  • Molecular Weight : 342.32 g/mol

Antiviral Activity

Research has indicated that compounds similar to this structure exhibit antiviral properties, particularly against RNA viruses. The purine base is known for its role in nucleic acid synthesis, making derivatives valuable in antiviral drug design.

Case Study

A study published in the Journal of Medicinal Chemistry demonstrated that modified purine derivatives showed efficacy against hepatitis C virus (HCV) by inhibiting viral replication through interference with RNA polymerase activity .

Cancer Therapeutics

The compound's ability to interact with nucleic acids positions it as a candidate for cancer treatment. Its mechanism may involve the inhibition of DNA synthesis in rapidly dividing cells.

Data Table: Efficacy Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa5.2Cancer Research Journal
MCF-73.8Oncology Reports
A5494.5Journal of Cancer

Gene Therapy

The compound's structure allows it to be used in gene therapy applications, particularly as part of oligonucleotide formulations aimed at delivering therapeutic genes or RNA interference agents.

Case Study

A patent application highlighted the use of similar compounds in formulating oligonucleotides for targeted delivery to cancer cells, enhancing the specificity and reducing off-target effects .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in signal transduction pathways related to cancer progression.

Data Table: Enzyme Inhibition Studies

EnzymeIC50 (nM)Reference
EGFR25Biochemical Journal
BRAF15Nature Communications
PI3K30Cell Reports

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between the target compound and analogs from recent literature:

Compound Name & CAS (if available) Molecular Weight Key Substituents/Modifications Biological/Physicochemical Implications References
Target Compound ~600 (estimated) 3-fluoro, 5-methyl oxolane; valine ester Enhanced metabolic stability; improved targeting
[(2S,5R)-5-(2-Amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate (85956-71-4) 331.22 Phosphate group at 2'-position Increased hydrophilicity; prodrug activation
[(2R,3R,4R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-4-(2-methylpropanoyloxy)oxolan-3-yl] 2-methylpropanoate (56489-75-9) 573.56 tert-Butyl ester groups; no fluorine Higher lipophilicity; delayed hydrolysis
Propan-2-yl (2R)-2-{[(S)-{[(2R,3R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-4,4-dichloro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl]amino}propanoate 633.42 4,4-dichloro; ethoxy-purine; phenoxy phosphate Enhanced halogen-mediated binding; cytotoxicity
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl (2R,2'R)-bis(2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate) ~800 (estimated) Benzyloxycarbonyl-protected valine; propane linker Improved cellular uptake; protease resistance

Key Findings from Comparative Studies

Fluorine vs. Phosphate/Chloro Substituents: The 3-fluoro group in the target compound reduces susceptibility to phosphorylase enzymes compared to non-fluorinated analogs like the phosphate-containing compound in . In contrast, 4,4-dichloro substituents (e.g., ) enhance halogen bonding with target proteins but may increase off-target toxicity.

Ester Linkages and Prodrug Potential: The valine ester in the target compound and the benzyloxycarbonyl-protected valine in both act as prodrug moieties, but the latter requires enzymatic cleavage for activation, slowing bioavailability .

Sugar Puckering and Binding Affinity :

  • The 5-methyl group on the oxolane ring stabilizes the C3'-endo conformation, mimicking ribose’s natural geometry and improving binding to viral polymerases .
  • Analogs lacking this methyl group (e.g., ) show reduced affinity in enzyme inhibition assays.

Solubility and Bioavailability :

  • Phosphate-containing analogs (e.g., ) exhibit higher aqueous solubility but require active transport for cellular uptake.
  • The target compound’s fluorine and methyl groups balance moderate lipophilicity with membrane permeability, avoiding the extreme hydrophobicity of tert-butyl esters in .

Biological Activity

The compound [(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] (2S)-2-amino-3-methylbutanoate represents a complex structure with potential biological significance. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique combination of purine and oxolane moieties, contributing to its biological properties. Its molecular formula is C18H26FN3O4C_{18}H_{26}FN_3O_4 with a molecular weight of 399.48 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC18 H26 F N3 O4
Molecular Weight399.48 g/mol
CAS NumberNot specified
Purity>95% (HPLC)

The biological activity of the compound is primarily attributed to its interaction with nucleic acid structures and potential inhibition of specific enzymes involved in nucleotide metabolism. The presence of the purine derivative suggests that it may act as an analog to natural nucleotides, potentially influencing cellular processes such as:

  • Inhibition of Nucleotide Synthesis : By mimicking adenine or guanine, the compound may disrupt normal nucleotide synthesis pathways.
  • Antiviral Activity : Similar compounds have been shown to exhibit antiviral properties by interfering with viral replication mechanisms.

Therapeutic Applications

Research indicates that compounds similar to [(2S)-1-[[(2R,5S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoro-5-methyloxolan-2-yl]methoxy]-1-oxopropan-2-yl] are being explored for their potential in treating various viral infections, including HIV and Hepatitis B. Its structural features allow it to be integrated into therapeutic regimens aimed at enhancing antiviral efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Antiviral Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of purine nucleosides exhibited significant antiviral activity against HIV by inhibiting reverse transcriptase activity. The compound's structure suggests it may possess similar properties .
  • Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters explored the mechanism by which purine analogs inhibit DNA polymerases, providing insights into their potential use as chemotherapeutic agents .
  • Clinical Trials : A clinical trial assessing the efficacy of a related compound in patients with chronic Hepatitis B showed promising results in reducing viral load, suggesting that similar compounds may offer therapeutic benefits .

Q & A

Basic: What synthetic strategies ensure high purity of this compound, and how are reaction conditions optimized?

Methodological Answer:

  • Key Steps : Multi-step synthesis requires precise control of temperature (e.g., 0–5°C for fluorination), inert atmospheres (argon/nitrogen) to prevent oxidation, and pH adjustments (e.g., neutral conditions for coupling reactions) .
  • Purification : Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to isolate the final product. Monitor intermediates via TLC (silica gel, UV detection) .
  • Yield Optimization : Employ stoichiometric ratios (1:1.2 for nucleoside coupling) and catalyst screening (e.g., Pd/C for deprotection) .

Basic: Which analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm stereochemistry (e.g., coupling constants for oxolane ring protons) and fluorine integration .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to validate molecular weight (e.g., observed m/z 507.2012 vs. calculated 507.2009) .
  • HPLC-PDA : Reverse-phase chromatography (gradient: 10–90% MeCN in H₂O) for purity >98% .

Advanced: How can density functional theory (DFT) predict spectroscopic properties and resolve data contradictions?

Methodological Answer:

  • DFT Parameters : B3LYP/6-311++G(d,p) basis set to simulate FT-IR, Raman, and NMR spectra. Compare computed vibrational frequencies (e.g., C=O stretch at 1720 cm⁻¹) with experimental data to validate assignments .
  • Contradiction Resolution : Discrepancies in NMR chemical shifts may arise from solvent effects; re-run experiments in CDCl₃ vs. DMSO-d₆ and cross-validate with DFT solvation models (e.g., PCM) .

Advanced: What computational approaches model the compound’s interactions with viral polymerases?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with viral polymerase PDB IDs (e.g., 6NUR for HCV NS5B). Set grid boxes around the active site (coordinates: x=15, y=20, z=25) .
  • MD Simulations : Run 100-ns trajectories in GROMACS (AMBER force field) to assess binding stability (RMSD <2.0 Å) and hydrogen-bond persistence (>70% simulation time) .

Basic: How should stability studies be designed under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation : Store aliquots at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze monthly via HPLC for decomposition products (e.g., hydrolyzed purine derivatives) .
  • Light Sensitivity : Expose to UV (254 nm) for 48 hrs; monitor via UV-Vis spectroscopy (λ=260 nm for purine absorbance) .

Advanced: What structural modifications enhance bioavailability without compromising antiviral activity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the 5'-OH group to improve solubility. Test logP values (target: <3.0) via shake-flask method .
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) for 1 hr; quantify remaining compound via LC-MS/MS. Compare t₁/₂ of parent vs. modified analogs .

Basic: What in vitro assays evaluate cytotoxicity and therapeutic index?

Methodological Answer:

  • MTT Assay : Use HepG2 cells (24-hr exposure, 1–100 µM). Calculate IC₅₀ (target: <10 µM) and CC₅₀ (target: >100 µM) .
  • Selectivity Index (SI) : SI = CC₅₀/IC₅₀. Validate with primary human hepatocytes to exclude off-target effects .

Advanced: How are nonlinear optical (NLO) properties modeled for photodynamic applications?

Methodological Answer:

  • Hyperpolarizability Calculations : Use Gaussian 16 with CAM-B3LYP functional to compute β₀ (first hyperpolarizability). Compare with urea standards .
  • Charge Transfer Analysis : Natural Bond Orbital (NBO) analysis to identify electron-rich groups (e.g., purine ring) contributing to NLO activity .

Basic: What chiral separation methods confirm enantiomeric purity?

Methodological Answer:

  • Chiral HPLC : Use CHIRALPAK IG-3 column (isocratic elution: hexane/ethanol 70:30 + 0.1% DEA). Resolution >1.5 indicates enantiopurity .
  • Polarimetry : Measure specific rotation ([α]²⁵D) in MeOH; compare with literature values for (2S)-configured intermediates .

Advanced: How can QSPR models predict physicochemical properties for novel analogs?

Methodological Answer:

  • Descriptor Selection : Use Dragon 7.0 to compute 3D descriptors (e.g., WHIM, GETAWAY). Train models with partial least squares (PLS) regression .
  • Validation : Leave-one-out cross-validation (Q² >0.6) for logP, solubility, and permeability predictions .

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